molecular formula C19H23NO3 B5910472 3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Cat. No.: B5910472
M. Wt: 313.4 g/mol
InChI Key: HHJYZGFVBHQGOK-UHFFFAOYSA-N
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Description

3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzo[c]chromen-6-one core structure, which is a fused ring system containing both benzene and chromenone moieties. The presence of a pyrrolidin-1-ylmethyl group and a hydroxy group adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .

Scientific Research Applications

3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways within biological systems. The hydroxy group and the pyrrolidin-1-ylmethyl group play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-methoxyphenyl(pyrrolidin-1-yl)methanone
  • 3-hydroxy-2-(4-methoxyphenyl)-6,7-dimethylchromen-4-one
  • 6-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-5-one

Uniqueness

What sets 3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one apart from similar compounds is its unique combination of functional groups and the specific arrangement of its molecular structure.

Properties

IUPAC Name

3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-12-17(21)13(11-20-8-4-5-9-20)10-16-14-6-2-3-7-15(14)19(22)23-18(12)16/h10,21H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJYZGFVBHQGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1OC(=O)C3=C2CCCC3)CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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